ATP dipotassium
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H14K2N5O13P3 |
|---|---|
Molecular Weight |
583.36 g/mol |
IUPAC Name |
dipotassium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
YFPSRAQDZYNYPX-IDIVVRGQSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |
Origin of Product |
United States |
Historical Context and Discovery of Adenosine Triphosphate
Early Isolation and Characterization of Adenosine (B11128) Triphosphate
The initial isolation and characterization of ATP were pivotal moments in biochemistry. In 1929 , German chemist Karl Lohmann first isolated Adenosine Triphosphate from muscle and liver extracts. His research was part of an effort to understand muscle contraction and identify the chemical compounds involved in energy transfer within cells wikipedia.orgnobelprize.orgacs.orgtestbook.comverywellhealth.comresearchgate.netnobelprize.orgbyjus.comnih.gov. Independently, in the same year, Cyrus Fiske and Yellapragada Subba Rao of Harvard Medical School also identified ATP while competing to develop an assay for phosphorus wikipedia.org.
Lohmann's contributions extended beyond isolation; in 1931 , he demonstrated that ATP released significant heat when split into adenosine monophosphate (AMP) and inorganic phosphates, classifying it among other high-energy phosphates nobelprize.org. By 1932 , Lohmann published an initial chemical structure of ATP, which he refined over the subsequent three years, disproving competing models and laying the groundwork for future research nobelprize.org. The first laboratory synthesis of ATP was achieved by Alexander Todd in 1948 , a significant feat that further solidified the understanding of its chemical nature wikipedia.orgnobelprize.orgtestbook.combyjus.com.
Evolution of Understanding of Adenosine Triphosphate's Fundamental Biochemical Roles
The true significance of ATP as the universal energy carrier was elucidated by Fritz Albert Lipmann . Between 1939 and 1941 , Lipmann proposed that ATP served as the intermediary between energy-yielding and energy-requiring reactions within cells wikipedia.orgnobelprize.orgtestbook.comverywellhealth.comresearchgate.netrogerhighfield.com. He coined the term "energy-rich phosphate (B84403) bonds" to describe the high-energy bonds within the ATP molecule, which, when broken, release substantial energy to power cellular activities nobelprize.orgverywellhealth.comresearchgate.netnih.govnih.govcreative-proteomics.com.
Lipmann's work established ATP as the "energy currency" or "molecular unit of currency" of the cell acs.orgverywellhealth.combyjus.comnih.govscitechdaily.commetwarebio.com. This understanding evolved to encompass ATP's diverse roles beyond direct energy transfer. It was recognized as crucial for:
Cellular Energy Production: ATP captures chemical energy from nutrient breakdown (like glucose) and releases it for various cellular processes nobelprize.orgnih.govmetwarebio.com.
Intracellular Signaling: ATP acts as a substrate for kinases, initiating signaling cascades that regulate cellular functions wikipedia.orgnih.gov.
Biosynthesis: It provides energy for the synthesis of macromolecules, including DNA and RNA wikipedia.orgnih.govnih.govmetwarebio.com.
Muscle Contraction and Movement: ATP hydrolysis powers the mechanical work of muscle contraction and cellular motility nih.govnih.govscitechdaily.commetwarebio.com.
Active Transport: ATP drives the movement of ions and molecules across cell membranes against their concentration gradients nih.govnih.govmetwarebio.com.
Neurotransmission: ATP also functions as an extracellular signaling molecule and neurotransmitter in various parts of the nervous system wikipedia.orgbyjus.comnih.gov.
The profound impact of ATP research has been recognized through multiple Nobel Prizes. Alexander Todd received the Nobel Prize in Chemistry in 1957 for his work on ATP synthesis wikipedia.orgnobelprize.org. Peter Dennis Mitchell was awarded the Nobel Prize in Chemistry in 1978 for discovering the chemiosmotic mechanism of ATP synthesis wikipedia.orgnobelprize.orgrogerhighfield.com. Later, in 1997, Paul D. Boyer and John E. Walker were honored with the Nobel Prize in Chemistry for elucidating the enzymatic mechanism of ATP synthase, while Jens C. Skou received a share for his discovery of the ion-transporting enzyme Na+, K+-ATPase, which utilizes ATP wikipedia.orgnobelprize.org.
Key Milestones in ATP Discovery and Understanding
| Year | Event | Key Figure(s) |
| 1929 | Discovery of Adenosine Triphosphate (ATP) from muscle tissue. | Karl Lohmann; Cyrus Fiske & Yellapragada Subba Rao (independently) |
| 1931 | Lohmann demonstrated ATP's heat release upon splitting, classifying it as a high-energy phosphate. | Karl Lohmann |
| 1932 | Lohmann published the initial chemical structure of ATP. | Karl Lohmann |
| 1939-1941 | Fritz Albert Lipmann proposed ATP as the universal energy carrier and coined "energy-rich phosphate bonds." | Fritz Albert Lipmann |
| 1948 | First laboratory synthesis of ATP. | Alexander Todd |
| 1978 | Nobel Prize in Chemistry awarded for the chemiosmotic mechanism of ATP synthesis. | Peter Dennis Mitchell |
| 1997 | Nobel Prize in Chemistry awarded for work on ATP synthase mechanism and ion-transporting enzymes. | Paul D. Boyer, John E. Walker, Jens C. Skou |
Key Scientists and Their Contributions to ATP Research
| Scientist(s) | Contribution | Field |
| Karl Lohmann | First isolated Adenosine Triphosphate (ATP) from muscle tissue; published initial chemical structure. | Chemistry |
| Cyrus Fiske & Yellapragada Subba Rao | Independently discovered ATP from muscle and liver extracts. | Biochemistry |
| Fritz Albert Lipmann | Proposed ATP as the intermediary between energy-yielding and energy-requiring reactions; established ATP as the universal "energy currency" of the cell; coined "energy-rich phosphate bonds". | Biochemistry |
| Alexander Todd | First synthesized ATP in the laboratory. | Chemistry |
| Peter Dennis Mitchell | Discovered the chemiosmotic mechanism of ATP synthesis. | Chemistry |
| Paul D. Boyer & John E. Walker | Elucidated the enzymatic mechanism underlying the synthesis of ATP (ATP synthase). | Chemistry |
| Jens C. Skou | First discovered an ion-transporting enzyme (Na+, K+-ATPase), crucial for ATP utilization. | Chemistry/Medicine |
Synthetic Methodologies and Production for Research Applications
Chemical Synthesis Approaches for Adenosine (B11128) Triphosphate Analogs and Derivatives
While enzymatic methods are prevalent for ATP itself, chemical synthesis remains crucial for producing ATP analogs and derivatives, which are vital tools in biochemical and pharmacological research. wikipedia.orgmdpi.com These analogs, where specific atoms are replaced or modified, allow researchers to study ATP-dependent processes by inhibiting hydrolysis or trapping enzymes in specific conformations. wikipedia.org For example, Adenosine 5′-(γ-thiotriphosphate), where a sulfur atom replaces an oxygen in the gamma-phosphate group, is hydrolyzed much more slowly than ATP, making it an effective inhibitor for studying kinase-dependent pathways. wikipedia.org
The chemical synthesis of ATP analogs can be complex, often requiring multi-step processes with protection and deprotection cycles to achieve the desired modifications without altering other parts of the molecule. mdpi.com A common strategy is based on the Yoshikawa method, which involves the selective 5′-monophosphorylation of a nucleoside precursor using an electrophilic agent like phosphorous oxychloride (POCl₃). mdpi.com
Researchers have successfully synthesized various analogs, such as 1-adenosin-5′-yl 3-(3-methylbut-2-enyl) triphosphoric acid diester (ApppD), an active metabolite in the mevalonate (B85504) pathway. acs.orgnih.govresearchgate.net The synthesis of such compounds enables more precise studies of their biological functions. acs.orgnih.gov These synthetic analogs are frequently used in techniques like X-ray crystallography to determine the three-dimensional structure of proteins in complex with ATP, providing insights into enzyme binding sites and reaction mechanisms. wikipedia.org
Enzymatic Synthesis and Regeneration Systems for Adenosine Triphosphate
Enzymatic synthesis offers a powerful alternative to chemical methods for producing ATP and its analogs. This approach provides significant advantages, including high regio- and stereoselectivity under mild reaction conditions, which often results in higher yields in "one-pot" reactions. mdpi.com However, the high cost of ATP itself can be a major obstacle for large-scale biocatalytic reactions that require it as a co-substrate. google.com To address this, ATP regeneration systems have been developed to continuously replenish ATP from its hydrolyzed forms, adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP). nih.govbionukleo.com
| Enzyme | Phosphate (B84403) Donor | Reference |
|---|---|---|
| Pyruvate Kinase (PK) | Phosphoenolpyruvate (PEP) | mdpi.combionukleo.comresearchgate.net |
| Acetate Kinase (AcK) | Acetyl Phosphate | mdpi.combionukleo.comresearchgate.net |
| Creatine Kinase (CK) | Creatine Phosphate | mdpi.combionukleo.com |
| Polyphosphate Kinase (PPK) | Polyphosphate (PolyP) | bionukleo.comresearchgate.net |
These regeneration systems are crucial for making enzymatic processes economically viable. bionukleo.com
Microorganisms provide a natural and efficient means of producing ATP. Organisms like yeast and certain bacteria utilize metabolic pathways such as cellular respiration and fermentation to generate ATP from substrates like glucose. wikipedia.orgacs.org The glycolytic pathway, a fundamental multi-step enzymatic process occurring in the cytosol, breaks down glucose into pyruvate, resulting in a net production of ATP through substrate-level phosphorylation. wikipedia.orgbyjus.com
For research and commercial production, specific microbial strains can be cultivated to accumulate and secrete ATP. Studies have shown that microorganisms belonging to the genera Corynebacterium, Micrococcus, and Arthrobacter can produce significant amounts of ATP and ADP when cultured in a nutrient medium supplemented with adenine (B156593) or its derivatives. google.com Fermentation is conducted under aerobic conditions, and optimizing factors like pH and inorganic phosphate concentration can substantially increase the yield. google.com For instance, using Corynebacterium sp. or Arthrobacter sp., ATP concentrations of 0.4 mg/ml have been achieved. google.com
Interestingly, extracellular ATP can also act as a signaling molecule that regulates the physiology and growth of different bacterial populations. nih.gov Research has shown that the addition of ATP to a compost environment enhanced the population of actinomycetes like Streptomyces neyagawaensis by 30% while decreasing the numbers of other fast-growing microbes by 20%. nih.gov This suggests that microbial ATP production systems are not only a source of the compound but are also part of a complex ecological regulatory network.
To improve the efficiency, stability, and reusability of enzymes used in ATP synthesis and regeneration, researchers employ immobilization techniques. Immobilization involves fixing enzymes onto a solid support or carrier, which allows them to be easily separated from the reaction mixture and used in continuous processes. nih.govgoogle.com This method significantly reduces production costs by enabling the repeated use of expensive biocatalysts. google.com
Immobilized enzymes often exhibit greater storage stability and, in some cases, higher activity compared to their free-floating counterparts. nih.gov A variety of enzymes have been successfully immobilized for ATP production. One approach involves immobilizing novel enzymes such as polyphosphate kinase (Ppk), adenylate kinase (Adk), and Pap, which can synthesize ATP from AMP or ADP in a simple two-step reaction. google.com Another strategy constructed an ATP regeneration system using a cascade of immobilized anaerobic glycolytic enzymes. nih.gov This system was successfully applied to the production of L-theanine, demonstrating the effectiveness of immobilized enzymes in driving energy-dependent biocatalytic reactions. nih.gov
Industrial-Scale Production Considerations for Adenosine Triphosphate Research Reagents
The high cost of purified ATP has historically limited its application in large-scale industrial enzymatic processes. google.com Therefore, the central consideration for industrial-scale production is the development of highly efficient and cost-effective in vitro ATP regeneration systems. nih.govnih.gov The ideal system should utilize cheap and readily available phosphate donors, be robust enough to withstand process conditions, and have a long operational lifespan. nih.gov
A promising strategy for lowering production costs involves the use of engineered multidomain scaffold proteins. nih.gov This approach co-localizes the enzymes of a multi-step reaction pathway onto a single scaffold, increasing local enzyme concentration and improving catalytic efficiency. One such system was designed to synthesize ATP from the low-cost substrates adenosine and sodium hexametaphosphate. By optimizing reaction conditions, this system was able to produce approximately 25 g/L of ATP in 6 hours. nih.gov
Optimized Industrial ATP Synthesis System
| Parameter | Condition | Reference |
|---|---|---|
| Substrates | 12.5 g/L Adenosine, 40 g/L Sodium Hexametaphosphate | nih.gov |
| Enzymes | Engineered scaffold protein with CL2-AK (mut), CL7-ADK, and CL8-PAP | nih.gov |
| Temperature | 35 °C | nih.gov |
| pH | 8.5 | nih.gov |
| Reaction Time | 6 hours | nih.gov |
| ATP Yield | ~25 g/L | nih.gov |
Such advancements in multi-enzyme cascade reactions and protein engineering are paving the way for the large-scale, economical production of ATP, making it more accessible as a research reagent and a co-substrate for various industrial biocatalytic applications. nih.gov
Biochemical and Molecular Mechanistic Investigations of Adenosine Triphosphate Functionality
Adenosine (B11128) Triphosphate as a Substrate and Cofactor in Enzymatic Reactions
ATP's high-energy phosphoanhydride bonds are the cornerstone of its function in driving thermodynamically unfavorable reactions. nih.gov As a substrate, it donates its terminal phosphate (B84403) group, while as a cofactor, it can induce conformational changes in enzymes to facilitate catalysis. aatbio.com
Phosphorylation, the addition of a phosphate group to a molecule, is a fundamental regulatory mechanism in cells, and ATP is the primary phosphate donor in these reactions, which are catalyzed by enzymes called kinases. assaygenie.comsigmaaldrich.com This process is crucial for activating or deactivating enzymes, signal transduction cascades, and regulating a multitude of cellular activities. nih.govwikipedia.org
The transfer of the terminal (gamma) phosphate from ATP to a substrate molecule, such as a protein, lipid, or carbohydrate, is an energetically favorable reaction. wikipedia.orgkhanacademy.org The binding of ATP to a kinase often induces a conformational change in the enzyme, positioning the substrate for efficient phosphoryl transfer. aatbio.com This process is essential in signaling pathways, where a cascade of phosphorylation events can amplify a signal from the cell surface to the nucleus. wikipedia.org
| Kinase Family | Substrate Specificity | General Function |
|---|---|---|
| Protein Kinases | Serine, Threonine, Tyrosine residues on proteins | Signal transduction, cell cycle regulation, metabolism |
| Lipid Kinases | Inositol phospholipids | Second messenger signaling, membrane trafficking |
| Carbohydrate Kinases | Monosaccharides (e.g., glucose, fructose) | Glycolysis, carbohydrate metabolism |
| Nucleoside/Nucleotide Kinases | Nucleosides and nucleotides | Nucleic acid synthesis, maintaining nucleotide pools |
The synthesis of DNA and RNA, the central processes of genetic information storage and expression, are fundamentally dependent on ATP. wikipedia.org During transcription, RNA polymerase utilizes ATP, along with guanosine (B1672433) triphosphate (GTP), cytidine (B196190) triphosphate (CTP), and uridine (B1682114) triphosphate (UTP), as building blocks for the nascent RNA strand. creative-proteomics.com The energy for the formation of the phosphodiester bonds that link the ribonucleotides together is derived from the hydrolysis of the incoming ribonucleoside triphosphates. creative-proteomics.com
Furthermore, ATP plays a crucial role in the initiation of transcription. The unwinding of the DNA double helix to expose the template strand, a process that requires energy, is fueled by ATP hydrolysis. creative-proteomics.comnih.gov This is often mediated by helicase activity associated with the transcription machinery. nih.gov In some cases, ATP hydrolysis is also required for the phosphorylation of the C-terminal domain of RNA polymerase II, a key step in the transition from transcription initiation to elongation. nih.gov Similarly, in DNA replication, the unwinding of the DNA by helicases is an ATP-dependent process, and the deoxynucleoside triphosphates (including dATP) provide the energy for their own incorporation into the new DNA strand. reddit.com
| Process | Specific Role of ATP | Energy Requirement |
|---|---|---|
| RNA Transcription (Initiation) | Energy for DNA unwinding (helicase activity) | ATP hydrolysis |
| RNA Transcription (Initiation) | Phosphorylation of RNA Polymerase II C-terminal domain | ATP hydrolysis |
| RNA Transcription (Elongation) | Incorporation as one of the four ribonucleoside triphosphates | Hydrolysis of the incoming ATP |
| DNA Replication (Initiation) | Energy for DNA unwinding by helicase | ATP hydrolysis |
| DNA Replication (Elongation) | Incorporation as dATP, providing energy for polymerization | Hydrolysis of the incoming dATP |
The cellular energy charge is a measure of the energy status of a cell and is defined by the relative concentrations of ATP, adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP). wikipedia.org Adenylate kinase is a crucial enzyme that maintains the equilibrium between these three adenine (B156593) nucleotides through the reversible reaction: 2 ADP ↔ ATP + AMP. wikipedia.orgmdpi.com
This reaction allows the cell to efficiently manage its energy reserves. When ATP levels are high, adenylate kinase can convert ADP to ATP and AMP. nih.gov Conversely, when ATP is consumed and ADP levels rise, the enzyme can regenerate ATP from two molecules of ADP. wikipedia.org This buffering capacity is vital for maintaining a stable energy charge, which in turn regulates the activity of numerous metabolic pathways. wikipedia.org High energy charge stimulates anabolic (biosynthetic) pathways that consume ATP, while a low energy charge activates catabolic (degradative) pathways that generate ATP. nih.gov
Role of Adenosine Triphosphate in Protein Dynamics and Interactions
Recent research has unveiled that ATP, at the high millimolar concentrations found within cells, has functions that extend beyond its role as an energy currency. nih.gov These non-canonical roles are critical for maintaining protein homeostasis and cellular organization.
Liquid-liquid phase separation (LLPS) is a process by which biomolecules, particularly proteins with intrinsically disordered regions (IDRs), condense into dynamic, liquid-like droplets. evolutamente.it These membraneless organelles are involved in various cellular functions. ATP has been shown to mediate the phase separation of basic intrinsically disordered proteins (bIDPs). nih.govnih.gov
In these condensates, ATP can become highly concentrated and acts as a bridge between bIDP chains, neutralizing the positive charges of the basic residues. nih.gov This interaction facilitates the formation of a network of protein-ATP complexes, leading to the formation of liquid-like droplets. nih.govacs.org The properties of these droplets, such as their viscosity and surface tension, are influenced by the concentration of ATP. nih.govacs.org Interestingly, at very high concentrations, ATP can have the opposite effect, leading to the dissolution of these droplets or the formation of aggregates and fibrils. nih.govacs.org
A hydrotrope is a molecule that can enhance the solubility of hydrophobic substances in water. nih.gov At physiological concentrations (5-10 mM), ATP has been shown to act as a biological hydrotrope, preventing the aggregation of proteins. nih.govhymanlab.org This function is distinct from its role in energy metabolism, which typically requires much lower, micromolar concentrations. nih.gov
The hydrotropic activity of ATP is attributed to its amphiphilic nature, possessing both a hydrophobic adenine ring and a hydrophilic, charged triphosphate tail. hymanlab.org The adenine moiety is thought to interact with exposed hydrophobic regions on unfolded or misfolded proteins, shielding them from aggregation, while the triphosphate part interacts with the aqueous environment. arvojournals.org This ability of ATP to maintain protein solubility is crucial for preventing the formation of toxic protein aggregates, which are associated with various diseases. nih.gov Computer simulations suggest that ATP's solubilizing effect is linked to its ability to modulate a protein's structural plasticity by unwinding its conformation. elifesciences.org
Extracellular Adenosine Triphosphate Signaling Pathways
Extracellular adenosine triphosphate (ATP) functions as a critical signaling molecule, orchestrating a wide array of physiological and pathological processes. nih.gov Released from cells under various conditions, including cellular stress or damage, ATP activates purinergic receptors on neighboring cells, initiating intricate signaling networks. nih.govwsu.edu This form of communication, known as purinergic signaling, is fundamental in coordinating immune responses, neurotransmission, and inflammation. nih.govwikipedia.org The sequential hydrolysis of extracellular ATP by ectonucleotidases, such as CD39 and CD73, generates adenosine, which in turn activates P1 receptors, adding another layer of complexity to this signaling cascade. nih.gov
The cellular effects of extracellular ATP are mediated through its interaction with two main families of purinergic receptors: the ionotropic P2X receptors and the metabotropic G protein-coupled P2Y receptors. nih.govnih.gov P2X receptors are ligand-gated ion channels that, upon activation by ATP, allow the influx of cations like sodium and calcium, leading to cell depolarization and the activation of cytosolic enzymes. There are seven subtypes of P2X receptors (P2X1-7). nih.gov The P2Y receptor family consists of eight subtypes in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), which are activated by a range of nucleotides including ATP, ADP, UTP, and UDP. nih.govmdpi.com
Activation of P2Y receptors, coupled to Gq/G11 proteins, typically leads to the generation of inositol-1,4,5-triphosphate and subsequent release of calcium from intracellular stores. mdpi.com In the context of neutrophil chemotaxis, both P2Y2 and A3 adenosine receptors play crucial roles. researchgate.net ATP released from the leading edge of a neutrophil acts on P2Y2 receptors in an autocrine fashion to amplify the chemotactic signal. researchgate.net The subsequent breakdown of ATP to adenosine leads to the activation of A3 receptors, which are also recruited to the leading edge and promote cell migration. researchgate.net
| Receptor Family | Receptor Subtype | Primary Agonist(s) | Signaling Mechanism | Key Function in ATP Signaling |
|---|---|---|---|---|
| P2X | P2X1-7 | ATP | Ligand-gated ion channel (cation influx) | Cell depolarization, activation of cytosolic enzymes. |
| P2Y | P2Y2 | ATP, UTP | G protein-coupled (Gq/G11), IP3-mediated Ca2+ release | Amplification of chemotactic signals in neutrophils. researchgate.net |
| P1 (Adenosine) | A3 | Adenosine (from ATP hydrolysis) | G protein-coupled | Promotion of neutrophil migration. researchgate.net |
Extracellular ATP is a key regulator of the function of immune cells such as neutrophils and microglia. In neutrophils, ATP is released at the leading edge of the cell in response to chemoattractants. researchgate.net This localized release of ATP creates an autocrine feedback loop through P2Y2 receptors that is essential for sensing the chemoattractant gradient and directing migration. researchgate.netfrontiersin.org The subsequent hydrolysis of ATP to adenosine and activation of A3 receptors further enhances this process. researchgate.net However, systemic elevations in ATP can impair neutrophil chemotaxis by disrupting these localized purinergic signaling mechanisms. nih.gov
Microglia, the resident immune cells of the central nervous system, are highly responsive to extracellular ATP, which often acts as a "danger" signal released from injured or stressed neurons. frontiersin.orgresearchgate.net ATP can induce microglial activation, migration, and the release of inflammatory mediators. frontiersin.orgnih.gov This response is mediated by various P2 receptors, with P2X4 and P2X7 receptors playing a significant role in initiating inflammatory cascades. researchgate.net Activation of microglial P2X7 receptors, in particular, is associated with the release of pro-inflammatory cytokines like IL-1β. mdpi.com ATP-induced calcium signaling in microglia can trigger both migration and cytokine responses, highlighting the pleiotropic effects of purinergic signaling in these cells. nih.gov
| Cell Type | Cellular Process | Role of Extracellular ATP | Key Receptors Involved | Outcome |
|---|---|---|---|---|
| Neutrophil | Chemotaxis | Acts as an autocrine signal to amplify chemotactic cues. researchgate.net | P2Y2, A3 | Directed cell migration towards chemoattractants. researchgate.net |
| Microglia | Immune Response / Activation | Functions as a damage-associated molecular pattern (DAMP) to trigger activation. frontiersin.org | P2X4, P2X7 | Migration, phagocytosis, and release of inflammatory cytokines. nih.govresearchgate.net |
Intracellular Signaling Cascades Mediated by Adenosine Triphosphate
Beyond its role as an extracellular signal, ATP is a fundamental substrate for intracellular signaling cascades. wikipedia.orgnih.gov Upon activation by extracellular ATP, purinergic receptors trigger a variety of downstream pathways that regulate numerous cellular functions. These cascades often involve the activation of protein kinases, which phosphorylate target proteins, leading to a cellular response. wikipedia.orgnih.gov
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical mediator of cell proliferation, survival, and metabolism that can be activated by extracellular ATP. nih.govnih.gov Studies have shown that in various cell types, including macrophages and osteoblasts, ATP treatment leads to the activation of PI3K. nih.govnih.gov This activation is often dependent on P2Y receptor stimulation. nih.govnih.gov For instance, in macrophages, ATP binding to purinergic receptors results in the production of reactive oxygen species (ROS), which in turn stimulate the PI3K pathway. nih.govpacific.edu The activation of PI3K leads to the phosphorylation and activation of its downstream effector, Akt. nih.govresearchgate.net This ATP-dependent PI3K/Akt activation has been shown to be involved in processes such as cell proliferation. nih.govnih.gov The effect of ATP on Akt phosphorylation can be abolished by PI3K inhibitors, confirming the mediatory role of PI3K in this process. researchgate.net
Extracellular ATP can also activate the mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways. nih.govoup.com These pathways are crucial for regulating a wide range of cellular processes, including gene expression, cell proliferation, differentiation, and apoptosis. researchgate.netassaygenie.com In macrophages, ATP-induced ROS production stimulates not only the PI3K pathway but also subsequent ERK1/2 activation. nih.govpacific.edu Similarly, in osteoblastic cells, ATP has been shown to activate both ERK1/2 and p38 MAPK in a dose- and time-dependent manner. nih.gov The activation of these MAPK pathways by ATP can be dependent on upstream mediators such as protein kinase C (PKC) and Src family kinases. nih.govnih.gov The p38 MAPK pathway, in particular, is responsive to stress stimuli and plays a key role in inflammation and apoptosis. assaygenie.comwikipedia.org
A significant consequence of extracellular ATP signaling is the production of reactive oxygen species (ROS). nih.govnih.gov ROS, such as hydrogen peroxide (H₂O₂), were once considered merely damaging byproducts of metabolism but are now recognized as important signaling molecules. nih.gov In macrophages, treatment with ATP leads to a rapid and transient increase in ROS levels. nih.gov This ATP-induced ROS production can be mediated by P2X7 receptors and is a critical upstream event for the activation of other signaling pathways, including the PI3K and MAPK pathways. nih.govresearchgate.net The generation of ROS can also be stimulated by ATP in other cell types, such as astrocytes and gingival epithelial cells, where it contributes to inflammatory responses. researchgate.netescholarship.org In some systems, the production of ROS is dependent on the activity of NADPH oxidases. nih.gov
| Signaling Pathway/Molecule | Upstream Activator | Key Downstream Effects | Cellular Context Example |
|---|---|---|---|
| PI3K/Akt Pathway | Extracellular ATP via P2Y receptors, ROS. nih.govnih.govnih.gov | Phosphorylation of Akt, promotion of cell proliferation and survival. nih.govnih.gov | Osteoblasts, Macrophages. nih.govnih.gov |
| MAPK (ERK, p38) | Extracellular ATP, often dependent on PKC, Src, and ROS. nih.govnih.gov | Regulation of gene expression, cell proliferation, and stress responses. nih.govoup.com | Osteoblasts, Macrophages. nih.govnih.gov |
| Reactive Oxygen Species (ROS) | Extracellular ATP via P2X7 receptors. nih.govresearchgate.net | Activation of PI3K and MAPK pathways, promotion of inflammatory responses. nih.govpacific.edu | Macrophages, Astrocytes. nih.govresearchgate.net |
NF-κB Activation
Extracellular adenosine triphosphate (ATP) functions as a critical signaling molecule, particularly in the context of cellular stress or injury, where its release into the extracellular milieu acts as a danger-associated molecular pattern (DAMP). researchgate.net This extracellular ATP is a potent activator of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a pivotal transcription factor family that governs inflammatory and immune responses. nih.govnih.gov The activation of NF-κB by ATP is primarily mediated through cell surface purinergic P2 receptors, which are broadly classified into P2X ion channels and P2Y G-protein coupled receptors. researchgate.netwikipedia.org
Molecular Mechanisms of Activation
The interaction of extracellular ATP with P2 receptors initiates a cascade of intracellular events culminating in the activation of NF-κB. d-nb.info In many immune cells, such as microglia, macrophages, and dendritic cells, the P2X7 receptor (historically known as P2Z) is a key player in this process. nih.govnih.govresearchgate.net Ligation of the P2X7 receptor by ATP leads to the opening of a non-selective cation channel, resulting in ion flux and subsequent downstream signaling. wikipedia.org
The activation cascade proceeds through several key steps:
Receptor Binding : Extracellular ATP binds to specific purinergic receptors, with the P2X7 subtype being a prominent mediator in immune cells. nih.govnih.gov Studies have shown that ATP analogs like 2′3′-O-(4-benzoylbenzoyl)-ATP (BzATP), a potent P2X7 agonist, can also induce NF-κB activation, while antagonists such as oxidized ATP can block it. nih.gov
Downstream Signaling : Receptor activation triggers downstream pathways that often involve an increase in intracellular calcium (Ca²⁺) concentration and the formation of reactive oxygen intermediates (ROI). rupress.orgatsjournals.org The pathway leading from P2X receptor activation to the IκB kinase (IKK) complex can be dependent on Ca²⁺, calmodulin (CaM), and Ca²⁺/CaM-dependent kinase (CaMK). atsjournals.org The involvement of ROIs is supported by findings that antioxidants can inhibit ATP-induced NF-κB activation. rupress.org
IKK Complex Activation : These upstream signals converge on the IκB kinase (IKK) complex. atsjournals.orgwikipedia.org The IKK complex, composed of catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is a central integrator in the NF-κB pathway. nih.gov Activation of IKK, for instance by transforming growth factor-β-activated kinase 1 (TAK1) or through trans-autophosphorylation, is a critical step. nih.govnih.gov
IκB Degradation and NF-κB Translocation : The activated IKK complex phosphorylates the inhibitory IκB proteins, primarily IκBα, on specific serine residues. wikipedia.orgyoutube.com This phosphorylation event marks IκB for ubiquitination and subsequent degradation by the proteasome. wikipedia.orgmdpi.com The degradation of IκB unmasks the nuclear localization signal on the NF-κB dimer, allowing it to translocate from the cytoplasm into the nucleus. wikipedia.orgdovepress.com
Gene Transcription : Once in the nucleus, NF-κB binds to specific DNA sequences known as κB sites in the promoter regions of target genes, thereby inducing the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.govresearchgate.net
Detailed Research Findings
Research has elucidated specific characteristics of ATP-mediated NF-κB activation. In microglial cells, ATP stimulation leads to a potent and selective activation of NF-κB. nih.gov Interestingly, the kinetics of this activation are relatively slow, with significant DNA binding activity observed only after three hours of stimulation. nih.gov This is in contrast to the more rapid activation induced by other stimuli like lipopolysaccharide (LPS). researchgate.net
A unique feature of ATP-induced NF-κB activation is the composition of the activated NF-κB complex. While classical inflammatory stimuli such as LPS typically induce the formation of a p65/p50 heterodimer, studies in microglial cells have shown that extracellular ATP stimulation results in the selective activation and DNA binding of an unusual p65 homodimer. nih.govrupress.org This distinction suggests that ATP may control the expression of a different subset of NF-κB target genes compared to those activated by traditional proinflammatory mediators, potentially leading to distinct physiological outcomes. nih.gov
The following table summarizes experimental findings on the specificity of nucleotide-induced NF-κB activation in microglial cells.
| Nucleotide | Concentration | Effect on NF-κB Activation | Receptor Implication | Source |
|---|---|---|---|---|
| ATP | 3 mM | Strong Activation | P2Z/P2X7 | nih.govrupress.org |
| ADP | Not specified | No Effect | - | nih.govrupress.org |
| CTP | Not specified | No Effect | - | nih.govrupress.org |
| UTP | Not specified | No Effect | P2Y | nih.govrupress.org |
| GTP | Not specified | Weak Activation | - | nih.govrupress.org |
| ATPγS (non-hydrolyzable analog) | 3 mM | Activation | Indicates ATP itself, not its breakdown products, is the agonist | rupress.org |
| BzATP (P2Z/P2X7 agonist) | 1 mM | Activation | P2Z/P2X7 | nih.gov |
Furthermore, studies in airway epithelial cells have demonstrated that while ATP alone may not be a strong inducer of certain cytokines like IL-8, it can significantly enhance NF-κB activation and IL-8 expression induced by tumor necrosis factor-α (TNF-α). atsjournals.org This highlights a role for extracellular ATP in amplifying inflammatory responses initiated by other signals. The mechanism in these cells also involves P2X receptors, leading to Ca²⁺ entry and CaMK-dependent IKK activation. atsjournals.org
The key components and outcomes of the ATP-induced NF-κB activation pathway are summarized below.
| Component | Role in ATP-Induced NF-κB Pathway | Source |
|---|---|---|
| Extracellular ATP | Initiating signal (DAMP) | researchgate.net |
| P2X7 (P2Z) Receptor | Primary receptor in immune cells for ATP binding | nih.govnih.gov |
| Intracellular Ca²⁺ | Second messenger, activated upon receptor ligation | atsjournals.org |
| Reactive Oxygen Intermediates (ROI) | Required for signal transduction | rupress.org |
| IKK Complex | Integrates upstream signals to phosphorylate IκB | atsjournals.orgnih.gov |
| IκB Proteins | Inhibitory proteins that are degraded upon phosphorylation | wikipedia.org |
| NF-κB (p65 homodimer) | Activated transcription factor complex unique to ATP stimulation | nih.govrupress.org |
| Pro-inflammatory Genes | Transcriptional targets (e.g., cytokines, chemokines) | nih.gov |
Research Applications of Adenosine Triphosphate Dipotassium in Molecular and Cellular Biology
Utilization in Nucleic Acid Synthesis and Amplification
ATP is a fundamental precursor for the synthesis of nucleic acids. wikipedia.org It serves as one of the four essential monomers required for the creation of RNA and, after conversion to its deoxy-form (dATP), for the synthesis of DNA. nih.govwikipedia.org This property is harnessed in numerous molecular biology techniques that involve the enzymatic synthesis or amplification of DNA and RNA.
In the context of DNA amplification and sequencing, the derivative of ATP, deoxyadenosine (B7792050) triphosphate (dATP), is a crucial component. biochain.com Polymerase Chain Reaction (PCR) is a laboratory method used to amplify specific segments of DNA exponentially. youtube.com The reaction mixture for PCR requires a heat-stable DNA polymerase, primers, and the four deoxynucleotide triphosphates (dNTPs): dATP, dGTP, dCTP, and dTTP. biochain.comyoutube.com
During the extension phase of PCR, the DNA polymerase synthesizes new DNA strands complementary to the template. biochain.com It incorporates the dNTPs as building blocks, and the energy required to form the new phosphodiester bonds is released through the hydrolysis of the high-energy bonds between the phosphate (B84403) groups of the dNTPs. biochain.com Therefore, while ATP itself is not directly incorporated, its deoxy-form, dATP, is indispensable for the synthesis of new DNA molecules in both PCR and related DNA sequencing methods. wikipedia.orgbiochain.com
Table 1: Key Components in a Standard PCR Reaction
| Component | Function | Relevance to ATP (dipotassium) |
| DNA Template | The DNA molecule containing the target sequence to be amplified. | N/A |
| DNA Polymerase | An enzyme that synthesizes new DNA strands. | Utilizes dATP for synthesis. |
| Primers | Short, single-stranded DNA sequences that provide a starting point for DNA synthesis. | N/A |
| Deoxynucleotide Triphosphates (dNTPs) | The building blocks (dATP, dCTP, dGTP, dTTP) for the new DNA strands. | dATP is the deoxy-form of ATP. biochain.com |
In vitro transcription is a technique used to synthesize RNA molecules in a laboratory setting from a DNA template. jenabioscience.com Unlike PCR, this process directly utilizes ribonucleoside triphosphates (NTPs). Adenosine (B11128) 5′-triphosphate dipotassium (B57713) salt is frequently used as the source of adenosine for these reactions. sigmaaldrich.com The reaction is catalyzed by RNA polymerases, such as T7, T3, or SP6 polymerase, which incorporate ATP along with CTP, GTP, and UTP to synthesize a complementary RNA strand. wikipedia.orgjenabioscience.com
Furthermore, ATP analogs are employed for RNA labeling, a process that attaches a detectable marker to the RNA molecule. One strategy involves the enzymatic incorporation of modified ATP, such as azide-modified ATP (azido-ATP), into the RNA sequence, often at the 3' end using an enzyme like yeast poly(A) polymerase (yPAP). nih.gov This azide (B81097) group can then be chemically linked to a fluorescent dye or another reporter molecule, allowing for the visualization and tracking of the RNA in subsequent experiments. nih.gov
Application in Cell Culture and Biochemical Assays
The dipotassium salt of ATP is a vital reagent in a multitude of biochemical assays and cell culture applications, primarily serving as an energy source or a substrate for enzymatic reactions. sigmaaldrich.com
ATP is a substrate for a wide range of enzymes, most notably kinases and ATPases. nih.gov Kinases are enzymes that transfer a phosphate group from ATP to a specific substrate, a process known as phosphorylation, which is fundamental to cell signaling. nih.govwikipedia.org ATPases are enzymes that catalyze the hydrolysis of ATP into adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi), releasing energy to drive other cellular processes. nih.gov
In in vitro enzyme activity assays, ATP (dipotassium) is added to a reaction mixture containing the purified enzyme of interest to measure its catalytic activity. nih.gov For example, ATPase activity can be quantified by measuring the amount of Pi released over time. nih.gov Highly sensitive assays may use radiolabeled [γ-³²P]-ATP, where the liberation of the radiolabeled gamma-phosphate can be tracked and measured with high precision. nih.gov These assays are crucial for characterizing enzyme function and for screening potential inhibitor compounds.
Table 2: Examples of Enzyme Assays Utilizing ATP (dipotassium) as a Substrate
| Enzyme Class | Function | Assay Principle |
| Kinases | Transfer a phosphate group from ATP to a substrate. nih.gov | Measuring the phosphorylation of the substrate or the depletion of ATP. |
| ATPases | Hydrolyze ATP to ADP and inorganic phosphate (Pi). nih.gov | Quantifying the rate of Pi production, often via colorimetric or radioactive methods. nih.gov |
| RNA Ligases | Catalyze the joining of RNA molecules, a process that requires ATP. nih.gov | Detecting the formation of the ligated RNA product. |
Cell lysis is the process of breaking open a cell to release its contents for analysis. wikipedia.org Lysis buffers are solutions designed to disrupt the cell membrane while stabilizing the desired intracellular components, such as proteins. wikipedia.orggbiosciences.com ATP can be included as an additive in lysis buffers, where it acts as a stabilizing ligand for ATP-binding proteins. gbiosciences.com The presence of ATP can help maintain the native conformation and activity of these proteins after they have been extracted from their cellular environment. gbiosciences.com Extracellular ATP has also been observed to stimulate cell lysis in certain bacterial species, leading to the release of extracellular DNA (eDNA) and promoting biofilm development. nih.gov
ATP provides the essential energy for active transport processes that move ions across cellular membranes against their concentration gradients. nih.gov A primary example is the Sodium-Potassium pump (Na,K-ATPase), an enzyme that actively transports sodium ions out of the cell and potassium ions into the cell, a process critical for maintaining cellular membrane potential. nih.gov
The activity of these ion pumps can be studied in vitro by measuring the rate of ion transport, which is dependent on the presence of ATP. For instance, the function of Na,K-ATPase can be assayed by measuring the uptake of a radioactive potassium analog, such as ⁸⁶Rubidium (⁸⁶Rb), by intact cells or tissues. nih.gov Studies have shown that the addition of ATP stimulates this ouabain-sensitive ion uptake, confirming its role in powering the pump. nih.gov Such assays are fundamental to understanding the physiology and regulation of ion transport in various cell types. nih.gov
Research on Muscle Functionality and Excitability in Model Systems
Adenosine triphosphate (ATP) is fundamental to the energetic processes of muscle contraction. wikipedia.orgnih.gov Beyond its role as an energy currency, research has explored the effects of extracellular ATP on muscle functionality and excitability. Studies in model systems indicate that ATP supplementation may positively influence muscle performance during high-intensity exercise by enhancing muscle excitability and power output. nutraingredients-usa.comnih.govtandfonline.com
In a randomized, double-blind, placebo-controlled study, supplementation with 400 mg of ATP as a disodium (B8443419) salt for two weeks was shown to prevent the typical decline in ATP and its metabolites, adenosine diphosphate (ADP) and adenosine monophosphate (AMP), following strenuous exercise. nih.govtandfonline.com The research also demonstrated that ATP supplementation helped maintain muscle excitability, which was observed to decrease in the placebo group during the later stages of repeated high-intensity sprints. nih.govtandfonline.com Specifically, muscle excitability in the placebo group saw a significant decrease in the final bouts of a repeated sprint test, a decline that was not observed in the ATP-supplemented group. nih.govtandfonline.com Furthermore, the ATP group showed a significant increase in peak power during the later bouts of the exercise protocol compared to their baseline measurements. nih.govtandfonline.com
The proposed mechanisms for these effects are thought to be peripheral, potentially involving increased blood flow to the muscles under fatiguing conditions, rather than central nervous system adaptations. nutraingredients-usa.comtandfonline.com Research involving resistance-trained individuals has also suggested that long-term ATP supplementation may lead to greater increases in strength, power, and lean body mass. nih.gov For instance, one study reported that over a 12-week resistance training program, participants supplementing with ATP exhibited significantly greater increases in their one-repetition maximum for squats and deadlifts compared to the placebo group. nih.gov
Interactive Data Table: Effect of ATP Supplementation on Muscle Performance
| Parameter | ATP Group Change | Placebo Group Change | Significance (p-value) | Reference |
|---|---|---|---|---|
| Muscle Excitability (Later Bouts) | Prevented Decline | -27.9% to -30.5% | < 0.02 | nih.govtandfonline.com |
| Wingate Peak Power (Later Bouts vs. Baseline) | +16.3% to +18.3% | Not specified | Not specified | nih.govtandfonline.com |
| Post-exercise ATP levels | Prevented Drop | Significant Drop | < 0.05 | nih.govtandfonline.com |
| 1RM Squat Strength (12 weeks) | +12.9% | +4.4% | < 0.001 | nih.gov |
| 1RM Deadlift Strength (12 weeks) | +16.4% | +8.5% | < 0.002 | nih.gov |
| Total Strength (12 weeks) | Significantly Greater Increase | Less Increase | < 0.001 | nih.gov |
| Vertical Jump Power (12 weeks) | +15.7% | +11.6% | < 0.001 | nih.gov |
| Quadriceps Muscle Thickness (12 weeks) | +9.4% | +4.9% | < 0.02 | nih.gov |
Role in Understanding Amyloid-β Protein Misfolding in Vitro
Emerging research has identified a potential role for ATP in modulating the misfolding and aggregation of amyloid-β (Aβ) protein, a key pathological hallmark of Alzheimer's disease. nih.gov In vitro studies suggest that ATP can interact with Aβ and influence its aggregation pathway, potentially reducing the formation of neurotoxic fibrillar structures. nih.govnih.gov
Interaction with Amyloid-β Fibrils
Computational and experimental studies have demonstrated that ATP can directly interact with Aβ peptides. nih.gov Molecular modeling has indicated that ATP interacts with specific amino acid residues of Aβ fibrils, notably Tyr10 and Ser26. nih.gov This interaction is thought to be a key factor in altering the aggregation process. The presence of ATP has been shown to induce the formation of amorphous Aβ aggregates rather than the typical fibrillar structures. nih.gov Atomic force microscopy has revealed that in the presence of ATP, Aβ forms smaller, amorphous aggregates, and fibril formation is inhibited over extended incubation periods. nih.gov
Reduction of Amyloid-β Misfolding
Biochemical assays have confirmed that ATP can reduce the misfolding of Aβ42, a particularly aggregation-prone form of the peptide. nih.gov This effect is observed at physiological intracellular concentrations of ATP. nih.gov The inhibitory effect on Aβ misfolding is specific, with studies indicating a requirement for the Tyr10 residue in the Aβ sequence. nih.gov The presence of magnesium has also been found to enhance the ability of ATP to inhibit Aβ misfolding. nih.gov The mechanism appears to involve ATP increasing the dynamics of Aβ, which in turn promotes the formation of amorphous aggregates and bypasses the pathway leading to fibril formation. nih.gov This suggests that ATP may act as a biological hydrotrope, influencing protein solubility and aggregation. nih.gov
Interactive Data Table: ATP's Influence on Amyloid-β Aggregation
| Aspect | Observation | Method | Reference |
|---|---|---|---|
| Aβ Aggregation Pathway | Shifts from fibrillar to amorphous aggregates | Atomic Force Microscopy, Thioflavin T fluorescence assay | nih.gov |
| Interaction Sites on Aβ | Tyr10 and Ser26 | Computational studies | nih.gov |
| Effective ATP Concentration | Physiological intracellular levels (~500 µM threshold) | Biochemical assays | nih.gov |
| Cofactor Enhancement | Magnesium enhances the inhibitory effect | Biochemical assays | nih.gov |
| Proposed Mechanism | Increases Aβ dynamics, acting as a biological hydrotrope | Diffracted X-ray blinking (DXB) analysis | nih.gov |
Research on Immune and Inflammatory Responses in Cellular and Animal Models
Extracellular ATP is recognized as a significant damage-associated molecular pattern (DAMP), playing a crucial role in initiating and modulating immune and inflammatory responses. nih.govnih.gov When released from cells due to stress or injury, ATP acts as a danger signal that activates various immune cells. nih.govrug.nl
Inflammasome Activation (e.g., NLRP3)
A primary role of extracellular ATP in the inflammatory response is the activation of the NLRP3 inflammasome, a multiprotein complex that is critical for the maturation of pro-inflammatory cytokines. nih.govnih.gov The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often provided by microbial components like lipopolysaccharide (LPS), leads to the increased expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). nih.govfrontiersin.org The second signal, which can be provided by extracellular ATP, triggers the assembly and activation of the inflammasome complex. nih.govresearchgate.net
ATP-mediated activation of the NLRP3 inflammasome is largely dependent on the P2X7 receptor, an ATP-gated ion channel. nih.govnih.gov The binding of ATP to the P2X7 receptor leads to potassium efflux from the cell, a critical event that is both necessary and sufficient for NLRP3 inflammasome activation in many contexts. nih.govnih.govresearchgate.net This activation leads to the cleavage of pro-caspase-1 into its active form, caspase-1. nih.govfrontiersin.org
Cytokine Release (e.g., IL-1β, TNF-α)
Activated caspase-1, resulting from NLRP3 inflammasome activation, is responsible for the cleavage of pro-IL-1β into its mature, biologically active form, which is then secreted from the cell. nih.govnih.govresearchgate.net Therefore, ATP is essential for the release of this potent pro-inflammatory cytokine. nih.gov
The role of ATP in the release of another key inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), is more complex. While ATP is crucial for IL-1β secretion, it has been reported to paradoxically inhibit the release of the soluble form of TNF-α from LPS-treated macrophages. nih.gov However, further research has shown that instead of completely halting TNF-α secretion, ATP redirects its trafficking. nih.gov It promotes the packaging of the membrane-bound form of TNF-α into microvesicles, which are then released. nih.gov These membrane TNF-α-carrying microvesicles are biologically active and can induce inflammation. nih.gov
Interactive Data Table: ATP's Role in Immune Cell Activation
| Process | Key Mediator | Effect of ATP | Outcome | Reference |
|---|---|---|---|---|
| NLRP3 Inflammasome Activation | P2X7 Receptor | Triggers potassium efflux | Assembly and activation of the inflammasome | nih.govnih.govresearchgate.net |
| IL-1β Release | Caspase-1 | Essential for cleavage of pro-IL-1β | Secretion of mature, pro-inflammatory IL-1β | nih.govnih.govresearchgate.net |
| TNF-α Release | Not applicable | Inhibits soluble TNF-α release; promotes membrane TNF-α packaging in microvesicles | Altered trafficking and signaling of TNF-α | nih.gov |
Ionic Interactions and Their Influence on Adenosine Triphosphate Dynamics
Binding Affinity of Adenosine (B11128) Triphosphate for Divalent Cations (e.g., Mg²⁺, Ca²⁺, Sr²⁺)
Adenosine triphosphate exhibits a strong binding affinity for divalent cations due to the high negative charge density of its triphosphate group. This interaction is crucial in biological systems, where ATP predominantly exists as a complex with a divalent cation, most commonly magnesium (Mg²⁺). chemrxiv.orgwikipedia.org The binding of these cations neutralizes some of the negative charges on the phosphate (B84403) chain, affecting the molecule's conformation and its interaction with ATP-utilizing enzymes.
Magnesium (Mg²⁺) has the highest binding affinity for ATP among the common physiological divalent cations. wikipedia.org This strong interaction is reflected in its large binding constant, and consequently, the vast majority of ATP in the cellular environment is in the form of MgATP²⁻. chemrxiv.orgwikipedia.org This complex is the true substrate for a multitude of enzymes, including kinases. wikipedia.org The presence of Mg²⁺ is known to regulate kinase activity and is critical for the proper binding of ATP within the kinase domain. chemrxiv.org
Calcium (Ca²⁺) also binds to ATP with high affinity, though generally less strongly than magnesium. wikipedia.org The interaction between Ca²⁺ and ATP is particularly important in cellular processes regulated by calcium signaling, such as muscle contraction and neurotransmission, where Ca²⁺-ATPases are involved. nih.govresearchgate.net Strontium (Sr²⁺), which has similar physicochemical properties to calcium, can often substitute for it in biological systems. nih.gov It also forms a stable complex with ATP, with a binding affinity that is typically lower than that of Mg²⁺ but comparable to or slightly less than that of Ca²⁺. wikipedia.org
The relative strength of these interactions is critical, as the competition between these cations for ATP can modulate various cellular signaling pathways. The preference for Mg²⁺ is thought to be a result of its optimal size and charge density for coordinating with the phosphate oxygen atoms. nih.gov
| Cation | Binding Constant (M⁻¹) |
|---|---|
| Magnesium (Mg²⁺) | 9,554 |
| Calcium (Ca²⁺) | 3,722 |
| Strontium (Sr²⁺) | 1,381 |
This table presents the binding constants for a 1:1 complex of ATP with various divalent cations. Data sourced from Wilson, J.E., et al. (1991) via Sigma-Aldrich product information. wikipedia.org
Interaction with Monovalent Cations (e.g., K⁺, Na⁺, Li⁺)
Compared to divalent cations, monovalent cations interact much more weakly with ATP. wikipedia.org This is due to their lower charge density, which results in less effective charge screening of the triphosphate tail. While these interactions are weaker, they are nonetheless significant given the high concentrations of monovalent cations like potassium (K⁺) and sodium (Na⁺) in biological fluids.
| Cation | Binding Constant (M⁻¹) |
|---|---|
| Lithium (Li⁺) | 25 |
| Sodium (Na⁺) | 13 |
| Potassium (K⁺) | 8 |
This table presents the binding constants for a 1:1 complex of ATP with various monovalent cations. Data sourced from Wilson, J.E., et al. (1991) via Sigma-Aldrich product information. wikipedia.org
Influence of Ionic Environment on ATP Phase Behavior and Condensate Formation
Recent research has identified ATP as a molecule that can influence and participate in liquid-liquid phase separation (LLPS), a process by which biomolecules condense into non-membrane-bound organelles. researchgate.netbiorxiv.org The ionic environment, particularly the concentration and type of cations, plays a crucial role in modulating this behavior.
ATP can mediate the phase separation of certain proteins, particularly those rich in basic amino acid residues. biorxiv.orgnih.gov In these condensates, ATP can act as a multivalent bridge, connecting protein chains through electrostatic interactions. biorxiv.orgnih.gov The formation and stability of these ATP-protein condensates are highly sensitive to the ionic strength of the solution. For instance, high concentrations of salts like potassium chloride (KCl) can screen the electrostatic interactions that hold the condensate together, leading to its dissolution. chemrxiv.orgnih.gov
The concentration of ATP itself is a critical factor. In some systems, ATP enhances LLPS at low concentrations but acts as a hydrotrope at high concentrations, dissolving the condensates. researchgate.net This dual role highlights the complexity of the forces at play, which include a balance of electrostatic, cation-π, and other interactions. elifesciences.orgelifesciences.org Divalent cations like Mg²⁺ can also significantly impact this process, as the formation of MgATP²⁻ complexes alters the effective charge and interaction potential of the ATP molecule, thereby influencing its role in phase separation. elifesciences.org The interplay between ATP, proteins, and the surrounding ionic milieu is therefore a key determinant of the formation, dissolution, and material properties of biomolecular condensates.
Role of Potassium (Dipotassium) in Buffer Systems and Experimental Conditions
In biochemical and cellular assays, maintaining a stable pH is critical for ensuring the accuracy and reproducibility of experiments. mdpi.com Buffer systems are employed for this purpose, and the choice of buffering agent and its counter-ion can significantly impact experimental outcomes, particularly in studies involving ATP-dependent enzymes.
Dipotassium (B57713) adenosine triphosphate (K₂ATP) is frequently used in in vitro studies. The choice of potassium as the counter-ion is often deliberate. Potassium is the major intracellular cation, so using potassium-based buffers and salts helps to mimic the physiological intracellular environment. youtube.com This is especially important for studying enzymes like the Na⁺/K⁺-ATPase or ATP-sensitive potassium (K-ATP) channels, whose activities are intrinsically linked to potassium ion concentrations. nih.govresearchgate.netnih.gov
Furthermore, studies have shown that potassium-based phosphate buffers can offer advantages over their sodium counterparts in certain experimental conditions, such as reducing pH shifts during freeze-thaw cycles and minimizing protein aggregation. amazonaws.com When preparing solutions for enzymatic assays involving ATP, the addition of ATP itself, which is an acidic molecule, can alter the pH of the buffer. researchgate.net Therefore, a well-buffered system with an appropriate pKa and a physiologically relevant cation like potassium is essential. The use of dipotassium ATP ensures that a high concentration of a non-interfering, physiologically relevant cation is present, providing consistency for ATP-dependent reactions.
Emerging Research Directions and Future Perspectives on Adenosine Triphosphate Dipotassium
Investigation of Novel Adenosine (B11128) Triphosphate Analogs and Their Biological Activities
The synthesis and study of ATP analogs are crucial for probing the nucleotide binding sites of proteins and developing new therapeutic agents. These modified molecules, which mimic the structure of ATP, can act as tools for structural biology or exhibit unique biological activities.
One area of development is the creation of heavy-atom analogs for X-ray crystallography. For instance, 2'-deoxy-2'-iodoadenosine-5'-triphosphate (2'-IATP) was synthesized to target the nucleotide site of ATP-binding proteins. nih.gov This analog proved to be a useful isomorphous derivative for studying the crystal structures of motor proteins like kinesin, and it also functions as a substrate for various enzymes, including myosin, supporting muscle contraction in a manner similar to ATP. nih.gov
Furthermore, research into cellular metabolism has revealed naturally occurring ATP analogs with significant biological roles. Analogs such as ApppI (1-adenosin-5'-yl ester 3-(3-methylbut-3-enyl) triphosphoric acid diester) and its isomer ApppD are formed as metabolites of the mevalonate (B85504) pathway. acs.org The discovery that nitrogen-containing bisphosphonates can induce the formation of ApppI opens new avenues for understanding their analgesic effects and other pharmacological activities. acs.org
| ATP Analog | Key Structural Modification | Investigated Biological Activity/Application | Reference |
|---|---|---|---|
| 2'-deoxy-2'-iodoadenosine-5'-triphosphate (2'-IATP) | Iodine atom at the 2' position of the ribose sugar | Heavy-atom derivative for X-ray crystallography of ATP-binding proteins. nih.gov | nih.gov |
| GS-441524 (Remdesivir metabolite) | Modification of the ribose ring | Antiviral activity and immunomodulation via antagonism of the Adenosine A2A Receptor (A2AR). nih.gov | nih.gov |
| ApppI / ApppD | Isopentenyl or dimethylallyl group esterified to the terminal phosphate (B84403) | Active metabolites of the mevalonate pathway; potentially involved in analgesia. acs.org | acs.org |
Advanced Methodologies for Studying Adenosine Triphosphate Metabolism and Signaling
Understanding the dynamic changes in ATP levels and its signaling pathways within complex biological systems requires sophisticated analytical techniques. Advanced methodologies are moving beyond simple measurements of bulk ATP concentration to provide spatiotemporal insights into its metabolic and signaling roles.
One such innovative approach is luminescence mapping . This technique allows for the non-destructive, functional assessment of a microenvironment by quantifying key metabolic indicators, including ATP. promega.com By using assays like the CellTiter-Glo® 2.0 Assay, which measures ATP levels to assess cell viability, researchers can generate spatial heatmaps. promega.com These maps reveal dynamic changes in metabolism and cell health across a platform, offering a scalable solution for high-throughput analysis, particularly in complex models like those simulating tumor-stroma interactions. promega.com This method is crucial for understanding how local ATP availability influences cellular processes and how it is disrupted in pathological conditions. promega.com
Computational Modeling of Adenosine Triphosphate Interactions at the Molecular Level
Computational modeling has become an indispensable tool for investigating the complex interactions of ATP at the molecular level. These models provide insights that are often difficult to obtain through experimental methods alone, from the thermodynamics of ATP synthesis to its role as a biological hydrotrope.
Models of mitochondrial energy transduction, for example, are used to capture the intricate process of ATP synthesis via oxidative phosphorylation. nih.gov These computational frameworks simulate the electrochemical reactions and transport processes across the mitochondrial membrane, including the function of the F0F1-ATPase, to understand how the thermodynamic potential of ATP is maintained to power cellular functions. nih.govnih.gov
At a more granular level, a combination of quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations with advanced free energy sampling methods is used to study ATP hydrolysis. This approach can reveal the origins of different hydrolysis rates in various protein environments, such as in monomeric versus filamentous actin, providing a rigorous estimate of the free energy pathway of the reaction. acs.org
Other computational models explore the broader role of ATP as a "cosolute" in the cellular environment. researchgate.netnih.gov These models categorize ATP's interactions in two primary modes:
Ligand/Substrate: ATP binds specifically to proteins, stabilizing their folded structure. researchgate.net
Cosolute/Hydrotrope: ATP enhances protein folding stability through the kosmotropic (water-ordering) effect of its triphosphate group and prevents protein aggregation by solubilizing the unfolded state. researchgate.netnih.gov
These models are critical for understanding how the high intracellular concentration of ATP influences protein homeostasis and prevents aggregation, with implications for neurodegenerative diseases. nih.gov
Elucidation of ATP's Role in Specific Cellular and Organismal Processes
Research continues to define the specific roles of ATP, particularly as an extracellular signaling molecule, in diverse and complex biological processes like wound healing and pain modulation.
Wound Healing in vitro
Extracellular ATP is a key signaling molecule in the wound healing process. Studies using in vitro scratch wound models have demonstrated that ATP is released from damaged cells. nih.gov This released ATP acts as an autocrine signal, activating purinergic P2Y2 receptors on keratinocytes to facilitate wound closure. nih.gov The process is dependent on downstream signaling involving phospholipase C and calcium release. nih.gov
Furthermore, the direct intracellular delivery of ATP has been shown to dramatically accelerate tissue regeneration. plos.org Supplying ATP directly to cells in a wound area, where blood supply and oxygen may be limited, can provide the necessary energy to enhance healing. nih.govresearchgate.net This intracellular delivery, often achieved using lipid vesicles, leads to massive macrophage trafficking, in situ proliferation of these macrophages, and direct collagen production by them, bypassing the traditional provisional matrix formation and shortening the healing process. plos.orgfrontiersin.org
| Aspect of Healing | Mechanism of ATP Action | Key Findings | Reference |
|---|---|---|---|
| Wound Closure (in vitro) | Extracellular ATP signaling | Released ATP activates P2Y2 receptors on keratinocytes, promoting cell migration and closure. nih.gov | nih.gov |
| Tissue Regeneration | Intracellular ATP delivery | Accelerates healing by promoting macrophage proliferation and direct collagen production by macrophages. plos.orgfrontiersin.org | plos.orgfrontiersin.org |
| Angiogenesis | Intracellular ATP delivery | Increases expression of Vascular Endothelial Growth Factor (VEGF), enhancing blood supply to the wound. researchgate.net | researchgate.net |
Pain Tolerance in Mice
ATP plays a significant role in pain signaling, with research in mouse models helping to elucidate its mechanisms. Intravenously injected ATP has been found to have a dose-dependent analgesic (pain-relieving) effect in both hot plate and chemical-induced writhing assays. nih.gov This antinociceptive effect occurs at low doses without significantly depressing locomotor activity, and importantly, treatment did not lead to the development of tolerance or physical dependence. nih.gov
The mechanisms of pain modulation by ATP are complex, involving the activation of P2X purinergic receptors on sensory neurons and other cells like microglia. nih.govresearchgate.net ATP released from damaged cells can initiate pain signals by activating P2X3 and P2X2/3 receptors on sensory nerve terminals. nih.govelsevierpure.com Conversely, ATP signaling through P2X4 receptors on microglia in the spinal cord is implicated in neuropathic pain states. nih.govresearchgate.net Activated microglia release brain-derived neurotrophic factor (BDNF), which leads to neuronal hyperexcitability and pain. nih.gov The analgesic action of ATP appears to be influenced by calcium ions, as its effect was antagonized by Ca++ injected intracerebroventricularly. nih.gov This highlights the therapeutic potential of targeting specific purinergic signaling pathways for the management of chronic and neuropathic pain. researchgate.netconsensus.app
Q & A
Basic: What methodological approaches are recommended for synthesizing and characterizing ATP (dipotassium) in laboratory settings?
Answer:
ATP (dipotassium) synthesis typically involves enzymatic phosphorylation or chemical synthesis, followed by purification via ion-exchange chromatography. Characterization requires verifying purity (≥98% by enzymatic assay), ion content (7.5% ± 0.5% sodium by flame photometry, though dipotassium forms differ), and structural validation using UV spectrophotometry (A260 with ε = 15.0 L·mmol⁻¹·cm⁻¹) . Stability testing under controlled storage (+2 to +8°C, dry conditions) ensures integrity over 24 months .
Basic: Which analytical methods are most reliable for quantifying ATP (dipotassium) in biological samples?
Answer:
- Bioluminescence assays : Detect ATP at ultralow concentrations (10⁻¹⁸ mol) using luciferase-luciferin systems, ideal for cellular energy studies .
- ICP-MS/AES : Measure potassium content with high sensitivity (no interference from amino acids or vitamins, unlike sodium assays) .
- Enzymatic assays : Couple ATP with kinases (e.g., hexokinase) and monitor NADH/NADPH turnover spectrophotometrically .
- Thin-layer chromatography (TLC) : Quantify ATP hydrolysis products (e.g., inorganic phosphate) using [γ-³²P] ATP and phosphorimaging .
Advanced: How can researchers mitigate interference when quantifying ATP (dipotassium) in complex matrices like cell lysates?
Answer:
- Matrix-specific calibration : Prepare standard curves in matched backgrounds (e.g., lysate buffers) to account for ionic strength variations .
- Cross-validation : Combine bioluminescence (specificity for ATP) with ICP-MS (direct potassium measurement) to resolve discrepancies .
- Sample pretreatment : Use ultrafiltration (10 kDa cutoff) to remove macromolecules or chelating agents to sequester divalent cations .
Advanced: What experimental design considerations are critical for enzyme kinetic studies using ATP (dipotassium) as a substrate?
Answer:
- Buffer optimization : Include potassium acetate (2.5–5 mM) to stabilize enzyme activity without interfering with ATP hydrolysis assays .
- Substrate purity : Validate ATP (dipotassium) purity enzymatically (e.g., <0.5% ADP/AMP contamination) to avoid skewed kinetic parameters .
- Temperature control : Pre-equilibrate reaction mixtures at 37°C to ensure consistent enzyme turnover rates .
Advanced: How should researchers address contradictions in reported stability profiles of ATP (dipotassium)?
Answer:
- Controlled degradation studies : Accelerate stability testing under stress conditions (e.g., 40°C, 75% humidity) to identify degradation products via HPLC .
- Ion-specific monitoring : Track potassium loss via ICP-MS and correlate with enzymatic activity decline to distinguish hydrolysis from cation leaching .
- Inter-lab validation : Replicate stability protocols across independent labs to isolate environmental or methodological variables .
Advanced: What are the implications of using ATP (dipotassium) versus disodium salts in cell-based assays?
Answer:
- Cation compatibility : Dipotassium salts are preferable in low-sodium buffers (e.g., potassium-dependent ATPases) to avoid sodium-induced inhibition .
- Osmolarity adjustments : Account for differences in ionic contribution (2 K⁺ vs. 2 Na⁺) to maintain isotonic conditions .
- Purity thresholds : Ensure ADP/AMP levels ≤0.5% to prevent off-target effects in phosphorylation assays .
Advanced: How can researchers validate ATP (dipotassium) functionality in metabolic flux analysis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
